molecular formula C12H16N4S2 B11076577 3,5-dimethyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3,5-dimethyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11076577
M. Wt: 280.4 g/mol
InChI Key: ZUMIGXVHMRNBJI-UHFFFAOYSA-N
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Description

3,5-dimethyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that features a thiazolopyrimidine core with a piperidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a piperidine derivative under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazolopyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3,5-dimethyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar thiazolopyrimidine cores but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings but different heterocyclic cores.

Uniqueness

3,5-dimethyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific combination of a thiazolopyrimidine core and a piperidine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H16N4S2

Molecular Weight

280.4 g/mol

IUPAC Name

3,5-dimethyl-7-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C12H16N4S2/c1-8-13-10-9(18-12(17)15(10)2)11(14-8)16-6-4-3-5-7-16/h3-7H2,1-2H3

InChI Key

ZUMIGXVHMRNBJI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCCCC3)SC(=S)N2C

Origin of Product

United States

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